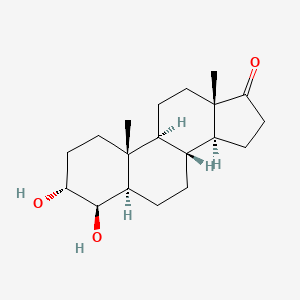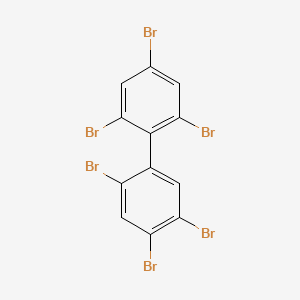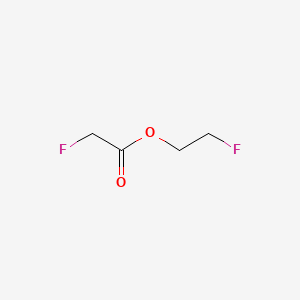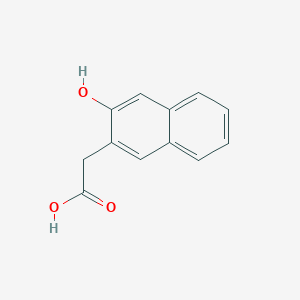
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc is a complex oligosaccharide composed of multiple monosaccharide units. This compound is part of the sialic acid family, which plays a crucial role in various biological processes, including cell-cell interactions, signaling, and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc involves multiple steps, starting from the individual monosaccharides. The key steps include glycosylation reactions to form the glycosidic bonds between the monosaccharide units. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the production of glycoproteins and other glycosylated products.
Wirkmechanismus
The mechanism of action of NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc involves its interaction with specific receptors on the cell surface. These interactions can trigger various signaling pathways, leading to changes in cellular functions. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NeuAc(a2-3)Gal(b1-4)GlcNAc: Another sialic acid-containing oligosaccharide with different glycosidic linkages.
NeuAc(a2-6)Gal(b1-4)GlcNAc: Similar structure but with a different sialic acid linkage.
Gal(b1-3)GlcNAc: A simpler oligosaccharide without sialic acid residues.
Uniqueness
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc is unique due to its specific glycosidic linkages and the presence of multiple sialic acid residues. These features contribute to its distinct biological functions and interactions .
Eigenschaften
CAS-Nummer |
38598-36-6 |
|---|---|
Molekularformel |
C34H56N2O27 |
Molekulargewicht |
924.8 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H56N2O27/c1-10(42)35-19-12(44)3-33(31(54)55,61-27(19)22(50)15(47)6-38)60-18(9-41)24(52)28-20(36-11(2)43)13(45)4-34(62-28,32(56)57)63-29-23(51)17(8-40)58-30(25(29)53)59-26(16(48)7-39)21(49)14(46)5-37/h5,12-30,38-41,44-53H,3-4,6-9H2,1-2H3,(H,35,42)(H,36,43)(H,54,55)(H,56,57)/t12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+,25+,26+,27+,28+,29-,30-,33+,34-/m0/s1 |
InChI-Schlüssel |
MQZCSQZIUQOHCH-VRYNHTRWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








dimethylsilane](/img/structure/B15290524.png)


![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)


![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
